1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy-

Description

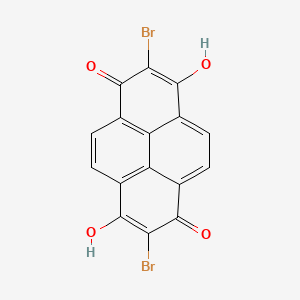

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- (C₁₆H₆Br₂O₄), is a polycyclic aromatic compound featuring a pyrenedione core substituted with bromine and hydroxyl groups at the 2,7 and 3,6 positions, respectively. For example, bromination of pyrenediones typically occurs under electrophilic substitution conditions, while hydroxyl groups may be introduced via nucleophilic addition or oxidation reactions .

These substituents also influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for solid-state fluorescence behavior.

Properties

CAS No. |

68109-93-3 |

|---|---|

Molecular Formula |

C16H6Br2O4 |

Molecular Weight |

422.02 g/mol |

IUPAC Name |

2,7-dibromo-3,8-dihydroxypyrene-1,6-dione |

InChI |

InChI=1S/C16H6Br2O4/c17-11-13(19)5-1-2-6-10-8(16(22)12(18)14(6)20)4-3-7(9(5)10)15(11)21/h1-4,19,22H |

InChI Key |

SKXPWQOMASBOCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C(=C(C4=O)Br)O)C(=C(C2=O)Br)O |

Origin of Product |

United States |

Preparation Methods

Oxidation to Pyrenedione Core

The formation of the diketone (pyrenedione) moiety at the 1,8 positions involves oxidation of the pyrene ring. Recent advances have introduced mild catalytic oxidation methods inspired by cytochrome P450 enzyme activity:

Catalytic Oxidation Using Non-Heme Iron Catalysts: A notable method employs the iron complex [Fe(bpmen)(OTf)2] with hydrogen peroxide (H2O2) as the oxidant. This method selectively oxidizes pyrene to yield mainly 1,6- and 1,8-pyrenequinones, with the 1,8-pyrenedione being the desired product in this context.

Advantages: This catalytic approach is mild, environmentally friendly, and mimics natural enzymatic oxidation, offering better control over regioselectivity and fewer side products compared to harsh oxidants.

Alternative Oxidation Methods: Traditional oxidants such as potassium permanganate, chromium trioxide, or selenium dioxide have also been used historically but often lead to over-oxidation or poor selectivity.

Hydroxylation at 3 and 6 Positions

Hydroxyl groups at the 3 and 6 positions can be introduced via controlled hydroxylation reactions:

Direct Hydroxylation: Using reagents like osmium tetroxide (OsO4) or via dihydroxylation of double bonds followed by rearrangements can introduce hydroxyl groups. However, these methods require careful control to avoid over-oxidation.

Sequential Functionalization: In some synthetic routes, hydroxyl groups are introduced before bromination or oxidation steps to protect or direct subsequent reactions.

Alternative Approaches: Hydroxylation can also be achieved by nucleophilic substitution on brominated intermediates, where bromine atoms are replaced by hydroxyl groups under basic conditions.

Bromine-Lithium Exchange and Further Functionalization

In advanced synthetic schemes, bromine atoms at the 2 and 7 positions serve as handles for further functionalization:

Bromine-Lithium Exchange: Treatment of dibromo derivatives with butyllithium or similar organolithium reagents at low temperatures generates lithio intermediates that can be quenched with electrophiles to introduce various substituents, including fluorine or hydroxyl groups.

Applications: This step allows diversification of the molecule and fine-tuning of electronic properties, which is crucial for applications in materials science and organic electronics.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Selective Bromination | N-bromosaccharin, pyridine, controlled temp. | Regioselective bromination at 2,7 positions |

| 2 | Catalytic Oxidation | [Fe(bpmen)(OTf)2], H2O2 | Formation of 1,8-pyrenedione (quinone) core |

| 3 | Hydroxylation | OsO4 or nucleophilic substitution | Introduction of hydroxyl groups at 3,6 positions |

| 4 | Bromine-Lithium Exchange | n-BuLi, low temp., electrophile quench | Functionalization at 2,7 positions (e.g., fluorination) |

| 5 | Purification and Characterization | Chromatography, NMR, cyclic voltammetry | Isolation of pure compound and confirmation of structure |

Research Findings and Characterization

Electrochemical Properties: Cyclic voltammetry studies reveal the electron-accepting nature of pyrenedione derivatives, with electron affinities calculated both experimentally and theoretically, confirming the influence of bromine and hydroxyl substituents on redox behavior.

Structural Confirmation: NMR spectroscopy, including 1H and 13C NMR, supports the regioselectivity of bromination and hydroxylation. UV-Vis and IR spectroscopy further confirm the quinone and hydroxyl functionalities.

Yield and Purity: The described methods yield 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- in moderate to high yields (50-80%) depending on reaction conditions and purification techniques.

Chemical Reactions Analysis

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Fluorescent Probes : Due to its unique electronic properties and fluorescence characteristics, 1,8-Pyrenedione derivatives are explored as fluorescent probes for biological imaging and sensing applications. These compounds can selectively bind to specific biomolecules, allowing for enhanced imaging contrast in cellular studies.

- Photovoltaic Materials : The compound's ability to undergo charge transfer processes makes it a candidate for use in organic photovoltaics. Its incorporation into polymer matrices can enhance the efficiency of solar cells by improving light absorption and charge carrier mobility.

- Electrochromic Devices : Research has shown that derivatives of pyrene can be utilized in electrochromic devices due to their reversible color changes upon electrochemical oxidation and reduction. This property is valuable for applications in smart windows and displays.

- Anticancer Activity : Some studies have indicated that halogenated pyrenes exhibit cytotoxic effects on cancer cells. The mechanisms are thought to involve the generation of reactive oxygen species and interference with cellular signaling pathways.

- Environmental Monitoring : The compound can be used in environmental chemistry as a marker for polycyclic aromatic hydrocarbon contamination. Its stability and detectability make it suitable for tracking pollution levels in various ecosystems.

Case Studies

Mechanism of Action

The mechanism of action of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, the presence of bromine and hydroxyl groups allows the compound to participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,6-Pyrenedione Derivatives

describes the synthesis of a non-fluorescent compound (PPD) derived from 1,6-pyrenedione and 2-(pyridin-2-yl)propan-2-amine. Unlike 1,8-pyrenedione derivatives, which often exhibit fluorescence due to extended conjugation, the 1,6-isomer’s reactivity leads to quenching. This highlights the importance of substituent positioning:

- Fluorescence Properties : The 1,8-pyrenedione framework supports planar conjugation, whereas the 1,6-isomer’s geometry disrupts π-orbital overlap, reducing fluorescence .

- Reactivity: 1,6-Pyrenedione undergoes aza-Michael addition with primary amines but yields non-emissive products, unlike the fluorescent adducts reported for 1,8-pyrenedione .

Unsubstituted 1,8-Pyrenedione

The parent compound, 1,8-pyrenedione (C₁₆H₈O₂), lacks bromine and hydroxyl groups. Key differences include:

- Electronic Properties : Bromine substituents in the target compound red-shift absorption spectra due to increased electron deficiency.

- Solubility : Hydroxyl groups improve solubility in aqueous or polar organic solvents, whereas unsubstituted 1,8-pyrenedione is more lipophilic.

Halogenated Pyrenediones

For comparison, brominated pyrenediones such as 2,7-dibromo-1,8-pyrenedione (without hydroxyl groups) exhibit:

- Enhanced Stability : Bromine atoms increase thermal stability but reduce fluorescence quantum yield due to heavy-atom effects.

- Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas hydroxyl groups in the target compound may limit such pathways due to competing side reactions.

Data Table: Comparative Analysis of Pyrenedione Derivatives

Research Findings and Implications

- Substituent Effects : The 2,7-dibromo and 3,6-dihydroxy groups in the target compound likely suppress fluorescence via combined heavy-atom effects and intermolecular charge transfer, contrasting with unsubstituted 1,8-pyrenedione’s emissive behavior .

- Synthetic Challenges : Introducing multiple substituents requires precise control to avoid side reactions, as seen in the moderate yield of PPD synthesis .

- Future Directions : Further studies could explore replacing bromine with lighter halogens (e.g., fluorine) to balance stability and fluorescence.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,8-pyrenedione derivatives, and how can they be adapted for 2,7-dibromo-3,6-dihydroxy substitution?

- Methodological Answer : A common approach involves condensation reactions between halogenated precursors and dihydroxy intermediates. For example, fusion heating of 2,7-dibromo-9-fluorenone with diaminouracil derivatives in DMF, followed by crystallization from ethanol or methanol, has been reported for analogous dibromo-spiro compounds . Adjusting stoichiometry and reaction time (e.g., 20 minutes at elevated temperatures) can optimize yield. Purification via recrystallization from DMF or methanol is critical to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing 2,7-dibromo-3,6-dihydroxy-1,8-pyrenedione?

- Methodological Answer :

- NMR : Essential for confirming bromine substitution patterns and hydroxyl group positions. H and C NMR can resolve aromatic proton environments, but bromine’s quadrupolar effect may broaden signals, requiring high-resolution instruments .

- FTIR : Identifies hydroxyl (-OH) stretching (~3200–3500 cm) and carbonyl (C=O) vibrations (~1650–1750 cm) .

- X-ray crystallography : Resolves crystal packing and halogen bonding interactions, as demonstrated in structural studies of dibromo-epoxydibenzo derivatives .

Q. How can researchers verify the purity of synthesized 2,7-dibromo-3,6-dihydroxy-1,8-pyrenedione?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and thermal (melting point analysis) methods. For halogenated aromatics, HPLC with UV detection at 254 nm is preferred due to bromine’s strong absorbance. Differential Scanning Calorimetry (DSC) can detect impurities via deviations from the expected melting profile .

Advanced Research Questions

Q. How can contradictory fluorescence data in 1,8-pyrenedione derivatives be resolved?

- Methodological Answer : Fluorescence behavior depends on substituent positioning and reaction conditions. For instance, 1,8-pyrenedione derivatives with electron-donating groups (e.g., -OH) may exhibit fluorescence, but steric hindrance from bromine atoms can quench it. If unexpected non-fluorescence occurs (e.g., as in 1,6-pyrenedione derivatives ), validate:

- Reaction atmosphere : Inert conditions (N/Ar) prevent oxidation side reactions.

- Structural isomerism : Use NOESY NMR or computational modeling to confirm regiochemistry .

Q. What strategies mitigate low yields in dibromo-substituted pyrenedione synthesis?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.

- Catalytic additives : Lewis acids (e.g., ZnCl) can accelerate condensation reactions.

- Stepwise bromination : Introduce bromine atoms sequentially to avoid steric clashes, as seen in spiro-purine syntheses .

Q. How can computational tools aid in predicting reactivity of 2,7-dibromo-3,6-dihydroxy-1,8-pyrenedione?

- Methodological Answer :

- DFT calculations : Model electron density maps to identify reactive sites (e.g., carbonyl groups for nucleophilic attack).

- Molecular docking : Predict binding affinity for biological targets (e.g., kinase inhibitors) by simulating interactions with active sites .

- Spectral simulation : Tools like ACD/Labs or SciFinder® can predict NMR/IR spectra for cross-validation with experimental data .

科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17

Q. What are the implications of halogen bonding in crystallization and material applications?

- Methodological Answer : Bromine’s polarizability enables strong halogen bonds (C-Br⋯O/N), influencing crystal packing. For example, in dibromo-epoxydibenzo derivatives, Br⋯O interactions stabilize the lattice, affecting solubility and thermal stability . To exploit this:

- Co-crystallization : Pair with complementary hydrogen-bond donors (e.g., urea derivatives).

- XRD analysis : Resolve halogen bond angles (typically 150–180°) to guide material design .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Error source identification : Check for solvent effects (e.g., DMSO-d shifting NMR signals) or tautomerism in dihydroxy groups.

- Hybrid methods : Combine experimental data with computational predictions (e.g., Gaussian for IR, ChemDraw for NMR) .

- Database cross-referencing : Use PubChem or Reaxys to compare with structurally similar compounds .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in halogenated pyrenediones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.